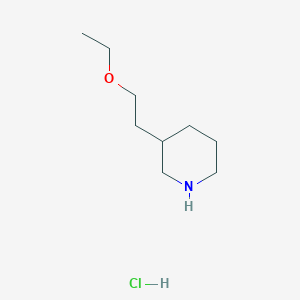
3-(2-乙氧乙基)哌啶盐酸盐
描述
3-(2-Ethoxyethyl)piperidine hydrochloride is a chemical compound with the molecular formula C9H19NO•HCl and a molecular weight of 193.71 . It is primarily used in biochemical research, particularly in the field of proteomics . This compound is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.
科学研究应用
3-(2-Ethoxyethyl)piperidine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of biochemical pathways and protein interactions.
Industry: It is used in the production of various chemical products and intermediates
作用机制
Target of Action
Piperidine derivatives, a class to which this compound belongs, are known to be present in more than twenty classes of pharmaceuticals
Mode of Action
Piperidine derivatives are known to interact with their targets in various ways, leading to different biological effects . More research is required to elucidate the exact mode of action of this compound.
Biochemical Pathways
Piperidine derivatives are known to influence various biochemical pathways, leading to diverse downstream effects
Result of Action
Piperidine derivatives have been associated with various biological effects, including anti-inflammatory properties
生化分析
Biochemical Properties
3-(2-Ethoxyethyl)piperidine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The piperidine ring in its structure is known to be a crucial component in drug design and synthesis . This compound can interact with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs . The interaction with cytochrome P450 involves the activation of the N-H bond, leading to the formation of a radical intermediate that undergoes further reactions . Additionally, 3-(2-Ethoxyethyl)piperidine hydrochloride can bind to proteins and alter their conformation, affecting their function and activity.
Cellular Effects
The effects of 3-(2-Ethoxyethyl)piperidine hydrochloride on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels . Furthermore, 3-(2-Ethoxyethyl)piperidine hydrochloride can impact gene expression by binding to transcription factors or other regulatory proteins, thereby altering the transcription of specific genes.
Molecular Mechanism
The molecular mechanism of action of 3-(2-Ethoxyethyl)piperidine hydrochloride involves several key steps. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The binding of 3-(2-Ethoxyethyl)piperidine hydrochloride to cytochrome P450 enzymes leads to the activation of the N-H bond, resulting in the formation of a radical intermediate . This intermediate undergoes further reactions, including electron and proton transfer, leading to the formation of the final product. Additionally, 3-(2-Ethoxyethyl)piperidine hydrochloride can inhibit or activate other enzymes by binding to their active sites, thereby modulating their activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(2-Ethoxyethyl)piperidine hydrochloride can change over time. The stability and degradation of this compound are important factors to consider. It has been observed that 3-(2-Ethoxyethyl)piperidine hydrochloride is relatively stable under standard laboratory conditions . Over extended periods, it may undergo degradation, leading to changes in its biochemical activity. Long-term studies have shown that the effects of 3-(2-Ethoxyethyl)piperidine hydrochloride on cellular function can vary, with some effects becoming more pronounced over time.
Dosage Effects in Animal Models
The effects of 3-(2-Ethoxyethyl)piperidine hydrochloride vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including alterations in cellular metabolism and function . Threshold effects have been observed, where the compound’s activity increases up to a certain dosage, beyond which toxic effects become more prominent.
Metabolic Pathways
3-(2-Ethoxyethyl)piperidine hydrochloride is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of various metabolites. The metabolic pathways of 3-(2-Ethoxyethyl)piperidine hydrochloride also involve the activation of the N-H bond and subsequent electron and proton transfer reactions . These reactions result in changes in metabolic flux and metabolite levels, affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of 3-(2-Ethoxyethyl)piperidine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes through active transport mechanisms, involving transporters such as ATP-binding cassette (ABC) transporters . Once inside the cell, 3-(2-Ethoxyethyl)piperidine hydrochloride can bind to various proteins, affecting its localization and accumulation. The distribution of this compound within tissues is influenced by its binding affinity to different proteins and its ability to cross cellular barriers.
Subcellular Localization
The subcellular localization of 3-(2-Ethoxyethyl)piperidine hydrochloride is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may be localized to the mitochondria, where it can interact with mitochondrial enzymes and affect cellular respiration. The subcellular localization of 3-(2-Ethoxyethyl)piperidine hydrochloride can also influence its stability and degradation, as well as its interactions with other biomolecules.
准备方法
The synthesis of 3-(2-Ethoxyethyl)piperidine hydrochloride typically involves the reaction of piperidine with 2-ethoxyethanol under specific conditions. The reaction is usually carried out in the presence of a strong acid, such as hydrochloric acid, to facilitate the formation of the hydrochloride salt . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反应分析
3-(2-Ethoxyethyl)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxyethyl group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions used.
相似化合物的比较
3-(2-Ethoxyethyl)piperidine hydrochloride can be compared with other piperidine derivatives, such as:
Piperidine: The parent compound, which is a simple six-membered ring with one nitrogen atom.
N-Methylpiperidine: A derivative with a methyl group attached to the nitrogen atom.
4-Piperidone: A derivative with a carbonyl group at the fourth position. These compounds share similar structural features but differ in their chemical properties and applications. .
属性
IUPAC Name |
3-(2-ethoxyethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO.ClH/c1-2-11-7-5-9-4-3-6-10-8-9;/h9-10H,2-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGDIILKWLMAFIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCC1CCCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B1391173.png)
![trans-2-[Cyclohexyl(methyl)amino]cyclohexanol](/img/structure/B1391174.png)

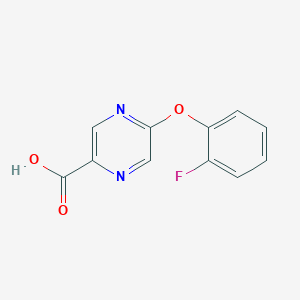
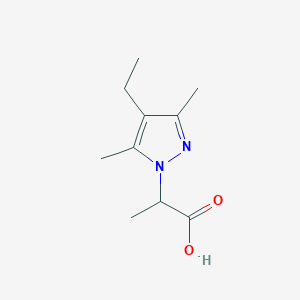
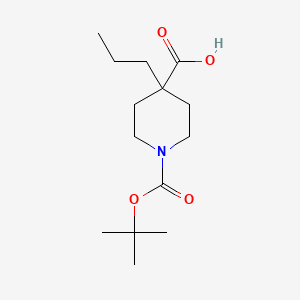
![tert-Butyl (2-{[2-amino-4-(pyrrolidin-1-ylsulfonyl)phenyl]amino}ethyl)carbamate](/img/structure/B1391180.png)
![1,7-Dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1391181.png)
![3-Fluoro-4'-(trifluoromethyl)[1,1'-biphenyl]-4-ylamine hydrochloride](/img/structure/B1391184.png)
![3-(1-Pyrrolidinyl)-8-azabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1391186.png)

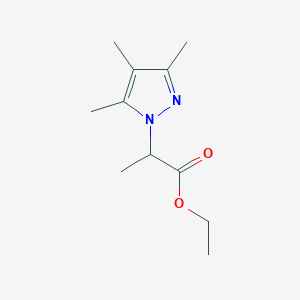
![7-(4-Chlorophenyl)-1-ethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1391194.png)

